N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor, showing promising anti-inflammatory and anticancer activities . Additionally, it has applications in the development of new synthetic methodologies and drug discovery due to its versatile chemical structure .
Mechanism of Action
- Imidazopyridine derivatives, like the one , are recognized as promising scaffolds in medicinal chemistry due to their diverse applications. They often interact with specific proteins or enzymes involved in disease pathways .
- For instance, related imidazo[1,2-a]quinoxaline derivatives disrupt fungal hyphal differentiation, spore germination, and germ tube growth .
Target of Action
Biochemical Pathways
Result of Action
: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1585–1600. Link : Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carboxamides. Archives of Microbiology, 206, 1–10 (2024). Link : Preliminary studies on the mechanism of action indicated that the imidazo[1,2-a]quinoxaline skeleton likely exerted its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth. SpringerPlus, 5, 1–9 (2016). Link : Moraski, G. C., et al. (2023). Recent developments of imidazo[1,2-a]pyridines as antitubercular agents.
Safety and Hazards
Future Directions
The future directions for the study of similar compounds include developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials . This is very meaningful due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . For instance, a common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine .
Industrial Production Methods: Industrial production methods for these compounds often utilize green chemistry principles, such as using PEG-400 as a solvent and avoiding catalysts . This approach not only enhances the yield and purity of the products but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under mild conditions to preserve the integrity of the imidazo[1,2-a]pyrimidine core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.
Uniqueness: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl and methylbenzamide groups contribute to its high potency and selectivity as a COX-2 inhibitor, distinguishing it from other related compounds .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-6-3-4-7-16(14)20(26)23-17-12-15(8-9-19(17)27-2)18-13-25-11-5-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKONDQBPYRQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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